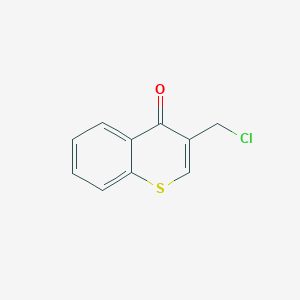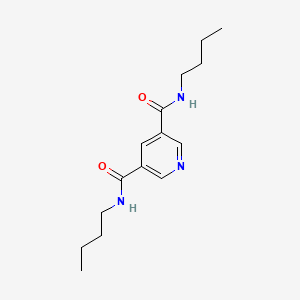
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide is a chemical compound known for its unique structure and properties. It belongs to the class of pyridine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of two butyl groups attached to the nitrogen atoms at the 3 and 5 positions of the pyridine ring, along with two carboxamide groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide typically involves the reaction of 3,5-bis(chlorocarbonyl)pyridine with the corresponding amines. The reaction is carried out in dichloromethane at 0°C, followed by stirring at room temperature for 0.5 hours. The reaction mixture is then quenched with ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate. The residues are recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods: Industrial production methods for N3,N~5~-Dibutylpyridine-3,5-dicarboxamide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the butyl or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
科学研究应用
N~3~,N~5~-Dibutylpyridine-3,5-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism of action of N3,N~5~-Dibutylpyridine-3,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. These complexes can participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins.
相似化合物的比较
- N~3~,N~5~-Dimethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Diethylpyridine-3,5-dicarboxamide
- N~3~,N~5~-Dipropylpyridine-3,5-dicarboxamide
Comparison: N3,N~5~-Dibutylpyridine-3,5-dicarboxamide is unique due to the presence of butyl groups, which impart distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
180779-40-2 |
|---|---|
分子式 |
C15H23N3O2 |
分子量 |
277.36 g/mol |
IUPAC 名称 |
3-N,5-N-dibutylpyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C15H23N3O2/c1-3-5-7-17-14(19)12-9-13(11-16-10-12)15(20)18-8-6-4-2/h9-11H,3-8H2,1-2H3,(H,17,19)(H,18,20) |
InChI 键 |
YRCMHBYSULSHMI-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC(=CN=C1)C(=O)NCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
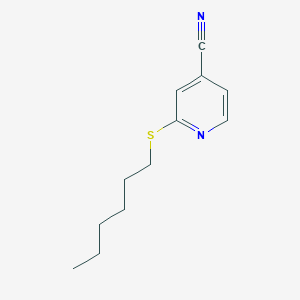
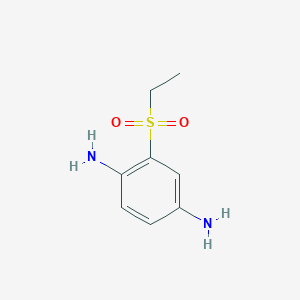
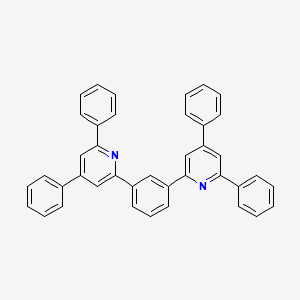
![[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol](/img/structure/B14273456.png)

![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(prop-2-en-1-yl)benzene]](/img/structure/B14273497.png)

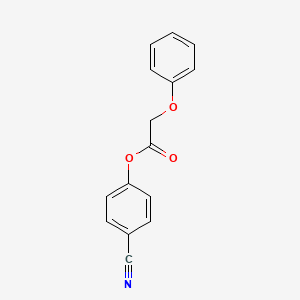
![2-[4-(Bromomethyl)phenyl]-5-decylpyrimidine](/img/structure/B14273518.png)
